ethyl2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate

Asymmetric Total Synthesis Oxazole Natural Products Stereoselective Fragment Coupling

Ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate (MW 277.28 g/mol, C14H15NO5) is a chiral 2,4-disubstituted oxazole building block featuring a vicinal diol motif on the C2 phenylethyl side chain. Unlike simpler oxazole-4-carboxylates that lack this stereochemically dense 1,2-dihydroxy-2-phenylethyl group, this compound introduces two defined stereocenters adjacent to the heterocyclic core.

Molecular Formula C14H15NO5
Molecular Weight 277.276
CAS No. 181633-66-9
Cat. No. B2683044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate
CAS181633-66-9
Molecular FormulaC14H15NO5
Molecular Weight277.276
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)C(C(C2=CC=CC=C2)O)O
InChIInChI=1S/C14H15NO5/c1-2-19-14(18)10-8-20-13(15-10)12(17)11(16)9-6-4-3-5-7-9/h3-8,11-12,16-17H,2H2,1H3
InChIKeyDUBZKXKTDXZYBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate (CAS 181633-66-9): A Chiral Oxazole Scaffold for Asymmetric Synthesis and Selective Enzyme Inhibition


Ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate (MW 277.28 g/mol, C14H15NO5) is a chiral 2,4-disubstituted oxazole building block featuring a vicinal diol motif on the C2 phenylethyl side chain. Unlike simpler oxazole-4-carboxylates that lack this stereochemically dense 1,2-dihydroxy-2-phenylethyl group, this compound introduces two defined stereocenters adjacent to the heterocyclic core . Quantitative vendor specifications confirm a minimum purity of 95% (HPLC), making it suitable for reaction development and fragment-based library synthesis . Its primary reported role is as a synthetic intermediate in natural product total synthesis, specifically demonstrated in the asymmetric construction of the C8–C25 tris-oxazole fragment of Ulapualide A .

Why Generic 2-Phenyl or 5-Phenyl Oxazole-4-Carboxylates Cannot Replace Ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate in Stereoselective Applications


Oxazole-4-carboxylate esters are broadly available, but generic analogs such as ethyl 2-phenyloxazole-4-carboxylate or ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate lack the critical 1,2-dihydroxy-2-phenylethyl side chain that defines both the stereochemical outcome and biological target engagement of the title compound. The vicinal diol present in CAS 181633-66-9 simultaneously provides two hydrogen-bond donor/acceptor sites and two sp³ stereocenters capable of directing asymmetric induction or metal chelation . In contrast, the structurally related compound ethyl 5-(3,4-dihydroxyphenyl)-1,3-oxazole-4-carboxylate, while active as a MetAP inhibitor (IC50 = 0.014 µM) , positions the catechol moiety at the C5 position, resulting in a fundamentally different pharmacophore geometry with altered enzyme metal-cofactor selectivity. Such positional and stereochemical differences cannot be compensated for by simply adjusting stoichiometry or purification protocols, making direct replacement scientifically invalid.

Quantitative Differentiation Evidence for Ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate vs. Closest Analogs


Vicinal Diol Stereochemistry Enables Asymmetric Fragment Coupling Not Achievable with C2-Des-hydroxy or C5-Catechol Oxazole Analogs

The Panek and Beresis synthesis of the Ulapualide A C8–C25 tris-oxazole fragment explicitly requires the chiral 1,2-dihydroxy-2-phenylethyl side chain present in the title compound to install the C9-methyl-bearing stereocenter . The C2-(1,2-dihydroxy-2-phenylethyl) substituent provided by this compound introduces two contiguous stereocenters that are absent in ethyl 2-phenyloxazole-4-carboxylate (CAS 200400-76-6) or ethyl 5-(3,4-dihydroxyphenyl)-1,3-oxazole-4-carboxylate, which either completely lack the aliphatic spacer or misplace the diol motif . The target compound enabled the first successful asymmetric synthesis of the tris-oxazole fragment in a functionalized form suitable for Schlosser-Wittig olefination coupling, achieving a yield of 85% in the key dihydroxylation step .

Asymmetric Total Synthesis Oxazole Natural Products Stereoselective Fragment Coupling

Metal-Cofactor-Dependent Enzyme Inhibition Selectivity Distinguished by Diol Position and Chelation Geometry

Although the title compound itself has not been profiled against MetAP in published primary literature, the structurally definitive analog ethyl 5-(3,4-dihydroxyphenyl)-1,3-oxazole-4-carboxylate demonstrates strict Fe²⁺-dependent inhibition of E. coli methionine aminopeptidase (MetAP) with an IC50 of 0.014 µM, while showing no inhibition of Mn²⁺- or Co²⁺-activated MetAP . This metal-cofactor selectivity is dictated by the precise diol positioning on the oxazole ring. The target compound bearing a C2-(1,2-dihydroxy-2-phenylethyl) substituent presents the diol at a different distance and angular orientation relative to the heterocycle compared to the C5-catechol analog, predicting a distinct metal-chelating pharmacophore with altered Fe²⁺/Mn²⁺/Co²⁺ discrimination and likely different IC50 values .

Methionine Aminopeptidase Inhibition Fe(II)-Selective Inhibitors Antibacterial Drug Discovery

Demonstrated Synthetic Tractability vs. Unreported Routes for Closest 2-Substituted Analogs

The title compound has been successfully incorporated into a multi-step total synthesis using modified Hantzsch oxazole condensation conditions, a robust one-pot process that generates the oxazole ring suitably functionalized at the 4-position for further elaboration . This published synthetic precedent reduces methodological risk for procurement. In contrast, no published synthetic routes or biological data could be identified for the closest 2-substituted analog, ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate (the mono-hydroxy variant), or for the enantiomerically pure (1R,2R) or (1S,2S) stereoisomers, meaning any decision to use these alternatives would require de novo route development with unvalidated yields .

Oxazole Synthesis Hantzsch Cyclization Fragment-Based Library Construction

Purity Specification and Quality Control Benchmarking Against Generic Oxazole-4-Carboxylate Vendors

The commercially available material (Biosynth GHA63366, distributed via CymitQuimica) is specified at a minimum purity of 95% as determined by HPLC . This specification places the target compound at a defined purity tier suitable for synthetic intermediate use, comparable to but not exceeding the typical ≥95% purity offered for common oxazole-4-carboxylate building blocks such as ethyl 2-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate (CAS 200400-76-6) . For applications requiring diastereomeric purity of the vicinal diol, users must note that the commercial specification does not guarantee enantiomeric excess; the published synthesis employs the racemate, and procurement of enantioenriched material would require custom chiral separation or asymmetric synthesis.

Chemical Procurement Purity Benchmarking HPLC Quality Control

High-Value Application Scenarios for Ethyl 2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate Based on Documented Evidence


Asymmetric Total Synthesis of Tris-Oxazole Marine Natural Products (Ulapualide A, Kabiramides, Mycalolides)

The compound serves as a direct precursor for the C8–C25 tris-oxazole fragment of Ulapualide A, as demonstrated by Panek and Beresis . Its C2-(1,2-dihydroxy-2-phenylethyl) substituent provides the requisite C9 stereocenter for the macrolide core. This validated application extends to the broader tris-oxazole family, including kabiramides, halichondramides, and mycalolides, all of which share a conserved tris-oxazole motif and represent targets for anticancer and antifungal lead discovery.

Fe(II)-Selective Methionine Aminopeptidase (MetAP) Inhibitor SAR Campaigns

Based on class-level evidence from the structurally related analog ethyl 5-(3,4-dihydroxyphenyl)-1,3-oxazole-4-carboxylate, which inhibits Fe²⁺-activated E. coli MetAP with an IC50 of 14 nM and complete selectivity over Mn²⁺/Co²⁺ isoforms , the title compound is predicted to serve as a regioisomeric probe for mapping the metal-chelating pharmacophore requirements of MetAP. Researchers should design head-to-head inhibition assays comparing the C2-vicinal diol substitution pattern (target compound) against the C5-catechol pattern (published comparator) to establish quantitative SAR for Fe²⁺-dependent antibacterial target engagement.

Fragment-Based Library Design Featuring Chiral Diol-Containing Oxazole Scaffolds

The combination of an oxazole core with a vicinal diol side chain creates a three-dimensional, hydrogen-bond-rich scaffold suitable for fragment-based drug discovery (FBDD). The compound's molecular weight (277.28 Da) and computed polar surface area (tPSA ~93 Ų) place it within Rule-of-Three compliant fragment space, while the dual stereocenters provide vectors for diversity-oriented elaboration at the C4 carboxylate ester. This contrasts favorably with flatter, achiral oxazole fragments that offer fewer opportunities for stereospecific target engagement.

Methodology Development for Stereoselective Oxazole Functionalization

The compound's unique combination of an electrophilic C4 ester and a nucleophilic C2 diol side chain enables methodology studies in chemoselective transformations (e.g., selective protection of one hydroxyl, oxidative cleavage of the diol to aldehyde, or Mitsunobu inversion at the benzylic alcohol). The published Hantzsch-based synthesis provides a reliable starting point for generating analogs that explore how modifications to the diol stereochemistry affect downstream reactivity and biological activity.

Quote Request

Request a Quote for ethyl2-(1,2-dihydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.